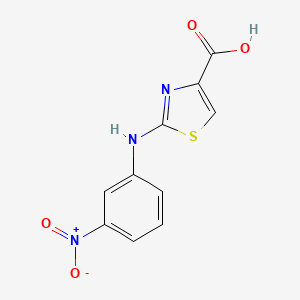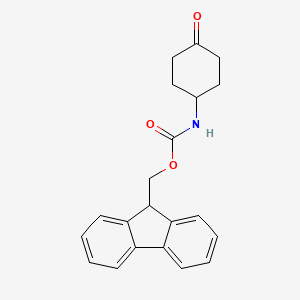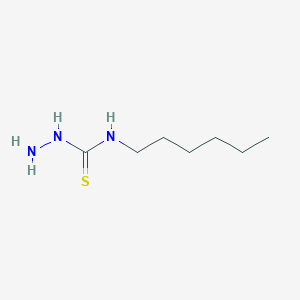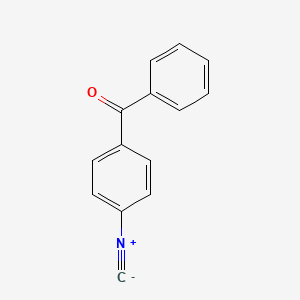
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-aminothiazole compounds has been reported in the literature . For instance, the synthesis of ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate was achieved by combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .
Molecular Structure Analysis
The molecular structure of 2-aminothiazole compounds has been characterized using various techniques such as FTIR and NMR . For example, the 1H NMR spectrum of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, showed signals corresponding to the thiazole ring, the aromatic ring, and the ester group .
Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole compounds have been studied . For instance, the reaction of 2-aminothiazole with aldehydes or ketones in the presence of glacial acetic acid leads to the formation of Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazole compounds have been analyzed using various techniques . For example, the melting point, yield, and Rf value of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, were determined . The compound was also characterized using IR spectroscopy, which provided information about the functional groups present in the molecule .
Future Directions
Thiazole derivatives, including 2-aminothiazole compounds, have shown promise in various therapeutic areas . Therefore, there is significant interest in the design, synthesis, and development of new 2-aminothiazole-based compounds for potential use as therapeutic agents . Future research will likely focus on exploring the biological activities of these compounds and optimizing their properties for specific applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For example, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antioxidant properties . The interactions of this compound with these biomolecules can lead to the activation or inhibition of specific biochemical pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis . Additionally, this compound may alter the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been shown to influence the metabolism of carbohydrates, lipids, and proteins . The interaction of this compound with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPZWONPRBMLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)





